molecular formula C12H17ClN4O4 B6324488 H-Ala-Ala-pNA hydrochloride CAS No. 50450-81-2

H-Ala-Ala-pNA hydrochloride

Cat. No.: B6324488
CAS No.: 50450-81-2
M. Wt: 316.74 g/mol
InChI Key: ANJWMSXXZASOLW-WSZWBAFRSA-N
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Description

H-Ala-Ala-pNA hydrochloride, also known as AAA-pNA, is a chromogenic substrate for porcine pancreatic elastase and for astacin, a crayfish zinc-endopeptidase . It is a synthetic compound with a molecular weight of 387.82 .


Molecular Structure Analysis

The molecular formula of this compound is C15H22ClN5O5 . The InChI string representation is InChI=1S/C15H21N5O5.ClH/c1-8(16)13(21)17-9(2)14(22)18-10(3)15(23)19-11-4-6-12(7-5-11)20(24)25;/h4-10H,16H2,1-3H3,(H,17,21)(H,18,22)(H,19,23);1H/t8-,9-,10-;/m0./s1 .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 387.82 . The compound has a density of 1.35g/cm3 . The boiling point is 443.4ºC at 760mmHg . The exact mass is 209.08000, and the compound has a LogP value of 2.17700 .

Safety and Hazards

H-Ala-Ala-pNA hydrochloride should be handled with care to avoid inhalation, ingestion, and contact with skin and eyes . It is recommended to use personal protective equipment, including chemical impermeable gloves, and ensure adequate ventilation when handling the compound . The compound should be stored at temperatures below -20°C .

Biochemical Analysis

Biochemical Properties

H-Ala-Ala-pNA hydrochloride plays a crucial role in biochemical reactions. It serves as a substrate for the aforementioned enzymes, facilitating their activity and enabling the study of these enzymes’ functions . The nature of the interaction between this compound and these enzymes is one of substrate-enzyme binding, a fundamental aspect of enzymatic reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely dependent on the enzymes it interacts with. As a substrate for specific enzymes, it can influence cell function by participating in enzymatic reactions that contribute to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a substrate for certain enzymes. It binds to these enzymes, allowing them to catalyze a reaction that results in the breakdown of the substrate. This process can lead to changes in gene expression and can influence enzyme inhibition or activation .

Metabolic Pathways

This compound is involved in metabolic pathways through its role as a substrate for specific enzymes. It interacts with these enzymes, which can influence metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the localization of the enzymes it interacts with. As a substrate for these enzymes, it would be expected to localize to the same cellular compartments or organelles where these enzymes are found .

Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4.ClH/c1-7(13)11(17)14-8(2)12(18)15-9-3-5-10(6-4-9)16(19)20;/h3-8H,13H2,1-2H3,(H,14,17)(H,15,18);1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJWMSXXZASOLW-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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